

Technical Guide: Spectroscopic Profiling of 3-Chloro-4-methylphenol

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 3-(3-Chloro-4-methylphenyl)phenol
CAS No.: 1261943-09-2
Cat. No.: B6370197

[Get Quote](#)

Target Analyte: 3-Chloro-4-methylphenol (CAS: 615-62-3) Synonyms: 3-Chloro-p-cresol, 3-Chloro-4-hydroxytoluene Molecular Formula: C

H

ClO Molecular Weight: 142.58 g/mol [\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Executive Summary & Structural Context

In drug development and agrochemical synthesis, 3-Chloro-4-methylphenol serves as a critical halogenated building block.[\[2\]](#)[\[4\]](#) Unlike its more common isomer (Chlorocresol, 4-chloro-3-methylphenol), this compound features a chlorine atom meta to the hydroxyl group and ortho to the methyl group.[\[2\]](#)[\[4\]](#) This specific substitution pattern dictates unique electronic and steric properties, influencing its reactivity in electrophilic aromatic substitutions (e.g., nitration, sulfonation) and its behavior in binding pockets.

Accurate spectroscopic identification is paramount to distinguish it from its regioisomers (2-chloro-4-methylphenol, 4-chloro-3-methylphenol), which often co-elute or possess similar

physical properties.[2][4] This guide provides a self-validating framework for its identification using NMR, IR, and MS.[2]

Mass Spectrometry (MS) Analysis

Methodology: Electron Ionization (EI), 70 eV.[4]

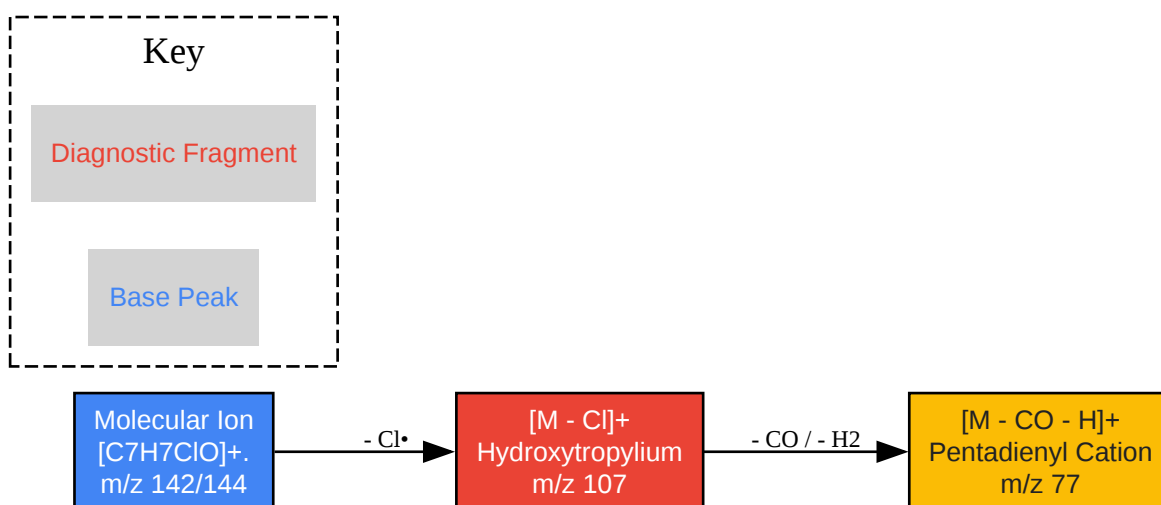
Fragmentation Pathway & Isotopic Signatures

The mass spectrum of 3-Chloro-4-methylphenol is dominated by the stability of the aromatic ring and the characteristic chlorine isotope cluster.[2][4]

m/z (Ion)	Intensity (%)	Assignment	Structural Insight
142	100 (Base)	[M] (Cl)	Molecular Ion.[2][4] Stable aromatic system.
144	~32	[M] (Cl)	Isotope Confirmation. The 3:1 ratio confirms one Cl atom.[4]
107	~80	[M - Cl]	Heterolytic Cleavage. Loss of Cl radical to form a hydroxytropylium-like cation.[2][4]
141	<10	[M - H]	Loss of phenolic proton or benzylic H.
77	~25	[C H]	Phenyl cation (after loss of Cl, CO, and H).[4]
51	Variable	[C H]	Ring fragmentation (typical aromatic signature).[4]

Mechanistic Fragmentation Logic

The fragmentation is driven by the loss of the halogen substituent, which is a facile pathway for aryl chlorides under EI conditions. The base peak at m/z 142 indicates the molecule is relatively stable, but the significant peak at m/z 107 (M-35) is the diagnostic "fingerprint" fragment, distinguishing it from non-chlorinated cresols.



[Click to download full resolution via product page](#)

Caption: Proposed EI-MS fragmentation pathway for 3-Chloro-4-methylphenol showing the primary loss of chlorine.

Infrared Spectroscopy (IR) Analysis

Methodology: FT-IR (ATR or KBr disk).[4]

The IR spectrum provides rapid functional group validation.[4] The interplay between the phenolic -OH and the ortho-chlorine atom (via inductive effects) shifts the C-O stretch compared to unsubstituted cresols.[2][4]

Frequency (cm)	Vibration Mode	Assignment Logic
3200 – 3500	O-H Stretch	Broad band due to intermolecular hydrogen bonding.[2][4] Sharpens in dilute solution.
3000 – 3100	C-H Stretch (sp)	Aromatic ring protons.
2920, 2860	C-H Stretch (sp)	Methyl group (-CH) asymmetric/symmetric stretching.[4]
1580, 1490	C=C Ring Stretch	Characteristic aromatic skeletal vibrations.
1240 – 1260	C-O Stretch	Phenolic C-O bond. Slightly shifted by the electron-withdrawing Cl.
1050 – 1080	C-Cl Stretch	Aryl chloride band.[2][4] Diagnostic for halogenation.
810 – 860	C-H Out-of-Plane	1,2,4-Trisubstituted benzene pattern (isolated H vs adjacent H's).[1][2][4][5][6][7]

Nuclear Magnetic Resonance (NMR) Analysis

Methodology: 400 MHz or higher, CDCl

solvent.[4][8][9]

NMR is the definitive tool for distinguishing the 3-chloro-4-methyl isomer from the 4-chloro-3-methyl isomer.[2][4] The coupling patterns (splitting) are non-negotiable proofs of structure.[4]

H NMR Assignment (Proton)

The molecule has three non-equivalent aromatic protons.[4]

Chemical Shift (, ppm)	Multiplicity	Integration	Assignment	Coupling Constant () & Logic
6.92	Doublet (d)	1H	H-2	Hz. Meta-coupling to H-6. [2][4] Located between OH and Cl.[4][10]
6.70	Doublet of Doublets (dd)	1H	H-6	Hz, Hz. Ortho to H-5, Meta to H-2.
7.10	Doublet (d)	1H	H-5	Hz. Ortho to H-6. [2][4] Deshielded by ortho-methyl group.[2][4]
5.0 – 5.5	Broad Singlet (br s)	1H	-OH	Exchangeable.[2] [4] Shift varies with concentration/solvent.[2][4]
2.31	Singlet (s)	3H	-CH	Methyl group at C4.[2][4] May show fine coupling to H-5. [2][4]

Differentiation Note: In the isomer 4-chloro-3-methylphenol, the protons H-2 and H-6 would be meta to each other (singlets/fine doublets) and H-5 would be ortho to H-6.[2][4] The specific dd pattern of H-6 in 3-Chloro-4-methylphenol is the key differentiator.[2][4]

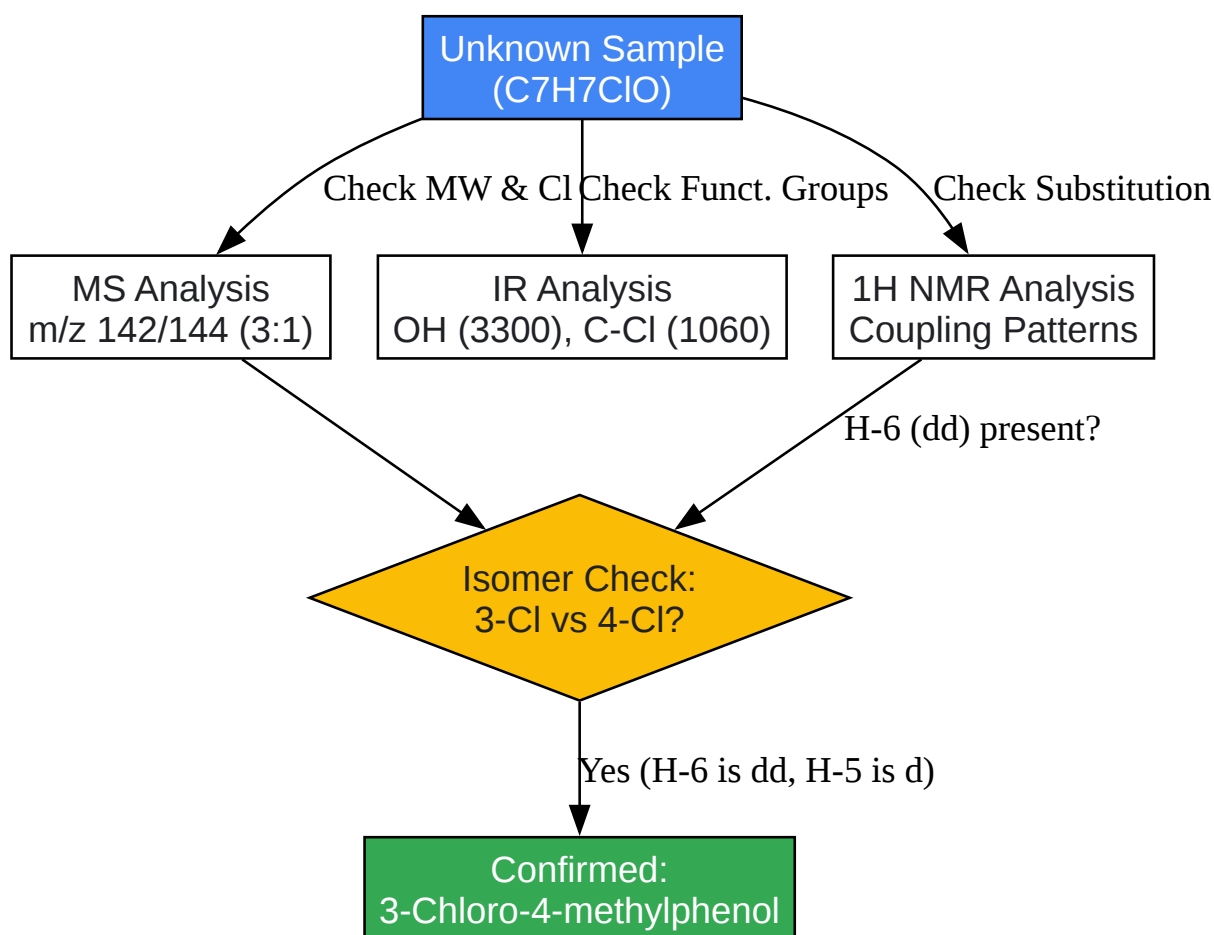
C NMR Assignment (Carbon)

Predicted shifts based on substituent additivity rules (Benzene base: 128.5 ppm).

Shift (, ppm)	Carbon Type	Assignment	Electronic Environment
153.1	C_quat	C-1 (C-OH)	Deshielded by Oxygen (Ipso).[2][4]
134.5	C_quat	C-3 (C-Cl)	Ipso to Chlorine.[2][4]
131.0	CH	C-5	Ortho to Methyl.[2][4]
129.5	C_quat	C-4 (C-Me)	Ipso to Methyl.[2][4]
116.5	CH	C-2	Ortho to OH (Shielded).[2][4]
114.0	CH	C-6	Ortho to OH (Shielded).[2][4]
19.5	CH	-CH	Methyl carbon.[2][4]

Structural Elucidation Workflow

The following diagram illustrates the logical flow for confirming the structure using the data above.



[Click to download full resolution via product page](#)

Caption: Logic gate for distinguishing 3-Chloro-4-methylphenol from its isomers using spectroscopic data.

Experimental Protocol for Sample Preparation

A. NMR Preparation[2][4][11]

- Solvent: Use CDCl₃

(Chloroform-d) with 0.03% TMS as internal standard.[2][4]

- Concentration: Dissolve 10-15 mg of the solid analyte in 0.6 mL of solvent.
- Filtration: If the solution is cloudy (due to hydration or salts), filter through a small plug of glass wool into the NMR tube to ensure high resolution.[4]

B. GC-MS Preparation[2][4]

- Solvent: Methanol or Ethyl Acetate (HPLC Grade).[4]
- Concentration: Prepare a 100 ppm stock solution. Dilute to 10 ppm for injection.
- Derivatization (Optional): Phenols can tail on non-polar columns. Silylation with BSTFA + 1% TMCS (60°C for 30 min) improves peak shape and sensitivity, shifting the molecular ion to M+72 (TMS derivative).[4]

References

- NIST Chemistry WebBook. Phenol, 3-chloro-4-methyl- (CAS 615-62-3).[2][4][11] National Institute of Standards and Technology.[2][4][11] Available at: [\[Link\]](#)[4]
- PubChem. 3-Chloro-4-methylphenol (Compound).[2][4] National Library of Medicine.[2][4] Available at: [\[Link\]](#)[4]
- Canadian Journal of Chemistry. Nitration of substituted 4-methylanisoles and phenols.[2][4] (Provides comparative NMR data for 3-chloro-4-methylphenol derivatives). Available at: [\[Link\]](#)[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [Full text of "CRC Handbook of Chemistry and Physics 85th edition" \[archive.org\]](#)
- 2. [raman-spectra.com \[raman-spectra.com\]](#)
- 3. [wap.guidechem.com \[wap.guidechem.com\]](#)
- 4. [cdnsiencepub.com \[cdnsiencepub.com\]](#)
- 5. [2-Chloro-3-methylphenol | High-Purity Reagent Supplier \[benchchem.com\]](#)
- 6. [cdnsiencepub.com \[cdnsiencepub.com\]](#)

- [7. US20230234925A1 - Gpr52 modulators and methods of use - Google Patents \[patents.google.com\]](#)
- [8. N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki-Miyaura Cross Coupling - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [9. s3-eu-west-1.amazonaws.com \[s3-eu-west-1.amazonaws.com\]](#)
- [10. researchgate.net \[researchgate.net\]](#)
- [11. Phenol, 3-chloro-4-methyl- \[webbook.nist.gov\]](#)
- To cite this document: BenchChem. [Technical Guide: Spectroscopic Profiling of 3-Chloro-4-methylphenol]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b6370197/docs#technical-guide-spectroscopic-profiling-of-3-chloro-4-methylphenol\]](https://www.benchchem.com/product/b6370197/docs#technical-guide-spectroscopic-profiling-of-3-chloro-4-methylphenol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check